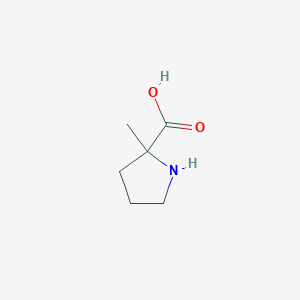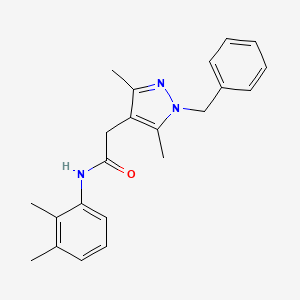
O-BOC-N-Pyruvyl Docetaxel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-BOC-N-Pyruvyl Docetaxel is a novel and potent chemotherapeutic agent that is used to treat various types of cancers. It is a modified version of the widely used chemotherapy drug Docetaxel, which is known for its efficacy in treating cancer. This compound has been developed to improve the efficacy and reduce the toxicity of Docetaxel.
Scientific Research Applications
Improved Formulations and Targeting
Nanoformulations for Enhanced Delivery : Research has focused on developing nanoformulations of docetaxel, such as polymer-based, lipid-based, and inorganic nanoparticles, to improve water solubility, reduce systemic toxicity, and enhance tumor targeting. These nanoformulations include modifications that aim for passive or active targeting to improve the clinical application of docetaxel (Zhang & Zhang, 2013).
Targeted Delivery Systems : The use of targeting ligands, such as zoledronic acid, has been explored to improve the tumor localization of docetaxel-loaded nanoparticles for bone metastasis treatment. This strategy aims to provide efficient and targeted delivery of chemotherapy, potentially offering synergistic effects in treating metastatic tumors (Chaudhari et al., 2012).
Mechanisms of Action and Synergy
Enhancing Chemotherapy Sensitivity : Studies have explored the synergy between docetaxel and other compounds, such as the proteasome inhibitor bortezomib, to sensitize cancer cells to treatment. This combination has shown potential in downregulating anti-apoptotic proteins and enhancing the cytotoxic effects of chemotherapy, offering new avenues for treatment strategies (Cao et al., 2008).
Pharmacokinetic Improvements : Modifications to docetaxel, including the development of microemulsion formulations and nanoparticles, have been studied to improve its pharmacokinetics, such as enhancing bioavailability and reducing toxicity, thus potentially improving therapeutic outcomes (Rafiei & Haddadi, 2017).
New Derivatives and Therapeutic Potentials
- Development of Novel Derivatives : Synthesis of new docetaxel derivatives incorporating different chemical modifications has been pursued to explore their potential anticancer properties. These derivatives aim to retain or enhance the anticancer activity of docetaxel while possibly reducing side effects and overcoming resistance mechanisms (Zebbiche et al., 2020).
Biochemical Analysis
Biochemical Properties
O-BOC-N-Pyruvyl Docetaxel plays a crucial role in biochemical reactions. It induces the polymerization of tubulin, leading to microtubule bundling in cells and the formation of numerous abnormal mitotic asters
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by inducing a sustained mitosis block at the metaphase-anaphase boundary at much lower concentrations than those required to increase microtubule polymer mass and microtubule bundle formation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, have been observed . More detailed studies are needed to fully understand these dosage effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The main metabolic pathway consists of oxidation of the tertiary butyl group on the side chain at the C-13 position of the taxane ring as well as cyclization of the side chain . It interacts with various enzymes and cofactors, and may also affect metabolic flux or metabolite levels.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for O-BOC-N-Pyruvyl Docetaxel involves the protection of the hydroxyl groups of Docetaxel followed by the coupling of pyruvic acid with the protected Docetaxel. The BOC group is then removed to obtain the final product.", "Starting Materials": [ "Docetaxel", "BOC anhydride", "Pyruvic acid", "DCC", "DMAP", "TEA", "DCM", "Methanol", "Dichloromethane", "Triethylamine", "Diisopropylethylamine", "N,N-Dimethylformamide", "Tetrahydrofuran", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Protection of the hydroxyl groups of Docetaxel using BOC anhydride and DMAP in DCM", "Coupling of pyruvic acid with the protected Docetaxel using DCC and TEA in DCM", "Removal of the BOC group using TFA in DCM/methanol", "Purification of the crude product using column chromatography with a solvent system of ethyl acetate and THF", "Recrystallization of the purified product from ethyl acetate", "Drying of the product under vacuum", "Characterization of the final product using various spectroscopic techniques" ] } | |
CAS RN |
1021489-55-3 |
Molecular Formula |
C₄₆H₅₅NO₁₆ |
Molecular Weight |
877.93 |
synonyms |
(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-9-(((2R,3S)-2-((tert-butoxycarbonyl)oxy)-3-(2-oxopropanamido)-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)